molecular formula C13H18N4 B13194246 N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine

N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine

Cat. No.: B13194246
M. Wt: 230.31 g/mol
InChI Key: WITHMIDNVXYSDR-UHFFFAOYSA-N
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Description

N-{([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)}cyclohexanamine is a heterocyclic compound featuring a triazolopyridine core linked via a methylene group to a cyclohexanamine moiety. The cyclohexanamine group introduces a lipophilic, conformationally flexible substituent, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine

InChI

InChI=1S/C13H18N4/c1-2-6-11(7-3-1)14-10-13-16-15-12-8-4-5-9-17(12)13/h4-5,8-9,11,14H,1-3,6-7,10H2

InChI Key

WITHMIDNVXYSDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=NN=C3N2C=CC=C3

Origin of Product

United States

Preparation Methods

Method Overview

The predominant approach involves a 5-exo-dig cyclization of chloroethynylphosphonates with N-unsubstituted 2-hydrazinylpyridines. This method was detailed in a 2019 study, where the reaction proceeds under mild, catalyst-free conditions at room temperature, offering high efficiency and selectivity.

Reaction Mechanism

The process initiates with nucleophilic substitution of the chlorine atom in chloroethynylphosphonates by the hydrazinyl group, forming an ynamine intermediate. This intermediate undergoes isomerization to a ketenimine, which then tautomerizes to an imine. Intramolecular nucleophilic attack facilitates the formation of the fusedtriazolo[4,3-a]pyridine ring system via a 5-exo-dig cyclization.

Reaction Conditions and Variations

  • Temperature: Room temperature (20–25°C)
  • Solvent: Usually ethanol or acetonitrile
  • Time: Typically 4–6 hours for complete conversion
  • Reagents: Chloroethynylphosphonates and hydrazinylpyridines
  • Yield: Near quantitative, with high regioselectivity

Substrate Scope

The method tolerates various substituents on the hydrazinylpyridine, including electron-withdrawing groups like NO₂, which can induce Dimroth-type rearrangements, leading to different regioisomers such astriazolo[1,5-a]pyridines.

One-Pot Synthesis from Hydrazinopyridines and Aromatic Aldehydes

Method Overview

A complementary approach involves a one-pot condensation of 2-hydrazinopyridine with aromatic aldehydes, followed by cyclization to yield the triazolopyridine core. This method, developed in 2014, is characterized by operational simplicity, mild conditions, and broad substrate scope.

Reaction Mechanism

The process involves initial formation of a hydrazone intermediate from hydrazinopyridine and aldehyde. Under ambient conditions, this intermediate undergoes cyclization, facilitated by the presence of functional groups, to form the fused heterocycle.

Reaction Conditions

Substrate Scope

This method accommodates various aromatic aldehydes, including those with electron-donating or withdrawing groups, enabling synthesis of diverse derivatives.

Rearrangement and Isomerization Strategies

Dimroth-Type Rearrangement

In cases where hydrazinylpyridines contain nitro groups, the initialtriazolopyridines can undergo Dimroth-type rearrangements, leading to alternative regioisomers such astriazolo[1,5-a]pyridines. This rearrangement is thermally induced and can be controlled by reaction temperature and solvent choice.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages References
Cyclization of chloroethynylphosphonates with hydrazinylpyridines Chloroethynylphosphonates, N-unsubstituted hydrazinylpyridines None (thermal) Room temperature, ethanol/ACN Near quantitative High regioselectivity, operational simplicity ,
One-pot condensation of hydrazinopyridines with aldehydes Hydrazinopyridines, aromatic aldehydes None Room temperature Good to excellent Broad substrate scope, facile

Research Discoveries and Innovations

Recent research emphasizes the development of metal-free, green chemistry approaches for synthesizing these heterocycles, with notable discoveries including:

Chemical Reactions Analysis

Types of Reactions

N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The compound binds to these kinases, disrupting their signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Differences

The compound 2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide (CAS: 1574309-90-2) serves as a relevant comparator. Key distinctions include:

Property N-{([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)}cyclohexanamine 2-(Cyclopropylamino)-N-([1,2,4]triazolo[...]-4-carboxamide
Molecular Formula C₁₃H₁₇N₅ (inferred) C₁₄H₁₄N₆OS
Molecular Weight ~253.3 g/mol (calculated) 314.37 g/mol
Key Functional Groups Cyclohexanamine, triazolopyridine Thiazole, carboxamide, cyclopropylamino, triazolopyridine
Lipophilicity (Predicted) Higher (due to cyclohexane) Moderate (thiazole and carboxamide introduce polarity)
Hydrogen Bond Acceptors 5 7 (additional O, S, and N atoms)

Structural Variations: The target compound substitutes the triazolopyridine with a cyclohexanamine, while the comparator replaces it with a thiazole-carboxamide-cyclopropylamino system. The latter introduces sulfur and oxygen atoms, increasing polarity and hydrogen-bonding capacity . The cyclohexane group in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration, whereas the thiazole-carboxamide in the comparator may improve aqueous solubility but reduce CNS bioavailability.

The comparator’s thiazole-carboxamide moiety might favor interactions with enzymes or transporters requiring polar interactions, such as kinase inhibitors or antimicrobial agents .

Hypothetical Research Findings

While direct activity data are unavailable, structural analogs suggest:

  • Target Compound : Predicted logP ~2.5–3.0 (indicative of moderate CNS penetration). The cyclohexane may reduce metabolic oxidation compared to aromatic rings.
  • Comparator Compound : The thiazole and carboxamide groups could enhance solubility (logP ~1.5–2.0) but increase susceptibility to hydrolysis or enzymatic degradation.

Biological Activity

N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine is a synthetic compound belonging to the class of triazolo-pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunotherapy. The structural complexity of this compound, which includes a triazole and pyridine moiety, suggests a diverse range of interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4. The presence of both the cyclohexyl group and the triazolo-pyridine structure enhances its pharmacological potential.

PropertyValue
Molecular Weight232.29 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO
Purity≥95%

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, derivatives with similar triazole-pyridine frameworks have shown potent inhibitory effects against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.

Case Study:
In a study evaluating a series of [1,2,4]triazolo[4,3-a]pyridines, one compound demonstrated IC50 values of 0.83 µM against A549 cells and 0.15 µM against MCF-7 cells. These findings suggest that modifications in the triazole-pyridine structure can lead to enhanced antitumor efficacy .

The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor proliferation. Specifically, it has been noted for its potential as an inhibitor of the PD-1/PD-L1 interaction—a crucial pathway in immune evasion by tumors.

Mechanistic Insights:

  • Inhibition of PD-1/PD-L1: Compounds similar to this compound have been reported to inhibit this interaction effectively. For example, a related compound exhibited an IC50 value of 92.3 nM in blocking PD-1/PD-L1 interactions .

Antiviral Activity

Emerging research indicates that triazolo-pyridine derivatives may also possess antiviral properties. For instance, some studies have highlighted their effectiveness against viral infections through modulation of host immune responses.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameBiological ActivityIC50 Values (µM)
N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}aminePD-L1 Inhibition0.092
5-(4-methylphenyl)-1H-pyrazoleAnti-inflammatoryNot specified
2-(5-methylisoxazol-3-yl)-N-(cyclohexyl)acetamideAnalgesic effectsNot specified

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